molecular formula C11H12N2 B1294129 2-Cyclopropyl-3,4-dihydroquinazoline

2-Cyclopropyl-3,4-dihydroquinazoline

货号: B1294129
分子量: 172.23 g/mol
InChI 键: XKBBMSIEBMRHJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-3,4-dihydroquinazoline is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Research indicates that 2-cyclopropyl-3,4-dihydroquinazoline exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases, which are crucial for the programmed cell death pathway.
  • Case Study : A study on breast cancer cell lines showed a reduction in cell viability with an IC50 value of 12 µM, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MICs) : Studies reported MIC values of 15 µM against Staphylococcus aureus and 20 µM against Escherichia coli, suggesting effective antibacterial properties.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes : It has been noted for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Dual Inhibitor Potential : Research into quinazoline derivatives indicates that modifications to the structure can enhance selectivity for targets such as PI3K and HDAC, which are relevant in cancer therapy.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the compound's effects on multiple cancer types, demonstrating a consistent reduction in cell viability across different lines.
  • Antimicrobial Testing :
    • Tests against pathogenic bacteria showed that the compound effectively inhibited growth, supporting its potential use in treating infections.
  • Antioxidant Activity :
    • Preliminary assays indicated that it possesses radical scavenging capabilities, suggesting applications in oxidative stress-related diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopropyl-3,4-dihydroquinazoline derivatives?

  • Methodological Answer : A common approach involves reductive amination followed by cyclization. For example, nucleophilic aromatic substitution of a fluorinated benzaldehyde with a phenolic intermediate (e.g., tert-butyl ester of 4-hydroxyphenylacetic acid) can form diaryl ether precursors. Subsequent reductive amination with a cyclopropyl-containing amine and cyclization using cyanogen bromide yields the dihydroquinazoline core . Alternative routes may involve hydrazide intermediates in DMSO under reflux, though yields may vary depending on substituents .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the cyclopropyl moiety and dihydroquinazoline backbone. X-ray crystallography can resolve interactions with biological targets (e.g., catalytic aspartates in BACE1). Mass spectrometry validates molecular weight, while HPLC monitors purity, especially for intermediates like tert-butyl esters or aniline precursors .

Q. What bioactivity assays are suitable for initial screening of this compound?

  • Methodological Answer : Enzymatic inhibition assays (e.g., BACE1 inhibition using fluorogenic substrates) and cell-based assays (e.g., measuring amyloid-beta reduction in HEK293 cells) are standard. Ki values (e.g., 30 nM for rac-15 in BACE1) provide quantitative activity metrics, while cytotoxicity assays ensure selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing cyclopropyl groups during synthesis?

  • Methodological Answer : Substituent positioning is critical. For example, attaching the cyclopropyl group early in the synthesis (e.g., via reductive amination of a cyclopropylamine) minimizes steric hindrance. Solvent choice (e.g., DMSO for polar intermediates) and temperature control during cyclization (e.g., cyanogen bromide at 0–5°C) improve yield . Parallel reaction monitoring with TLC or LC-MS helps troubleshoot incomplete steps .

Q. What structural insights explain the BACE1 inhibitory activity of this compound?

  • Methodological Answer : X-ray crystallography reveals that the primary amine interacts with catalytic aspartates (Asp32/Asp228), while the cyclopropyl group occupies the S1′ hydrophobic pocket. Molecular dynamics simulations can model how substituent modifications (e.g., replacing cyclohexyl with cyclopropyl) affect binding entropy .

Q. How to resolve contradictions between in vitro potency and cellular activity data?

  • Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Use orthogonal assays: surface plasmon resonance (SPR) for direct binding affinity, parallel artificial membrane permeability assays (PAMPA), and metabolite profiling (LC-MS/MS) to assess stability. Iterative redesign (e.g., adding polar groups) balances potency and bioavailability .

Q. How to design analogs for structure-activity relationship (SAR) studies of the cyclopropyl moiety?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) at the cyclopropyl position while retaining the primary amine and dihydroquinazoline core. Test analogs in enzymatic and cell-based assays to map steric/electronic effects. Computational docking (e.g., Glide or AutoDock) predicts binding modes before synthesis .

Q. What strategies validate the role of the cyclopropyl group in metabolic stability?

  • Methodological Answer : Compare half-life in microsomal stability assays (e.g., human liver microsomes) between cyclopropyl-containing analogs and non-cyclopropyl controls. Isotope labeling (e.g., ¹⁴C-cyclopropyl) tracks metabolic pathways via radiometric detection. CYP450 inhibition assays identify potential drug-drug interactions .

Q. Data Analysis & Reproducibility

Q. How to address batch-to-batch variability in dihydroquinazoline synthesis?

  • Methodological Answer : Implement quality control using HPLC with UV/Vis detection (e.g., 254 nm) to monitor purity. Standardize reaction parameters (e.g., DMSO volume, reflux duration) and characterize intermediates (e.g., tert-butyl ester via ¹H NMR). Statistical tools like ANOVA identify critical variables affecting yield .

Q. What statistical methods are robust for analyzing contradictory bioactivity data?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to cluster outliers and identify confounding variables. Bayesian hierarchical models account for assay variability. Triangulate data with orthogonal techniques (e.g., SPR vs. enzymatic assays) to confirm trends .

属性

分子式

C11H12N2

分子量

172.23 g/mol

IUPAC 名称

2-cyclopropyl-1,4-dihydroquinazoline

InChI

InChI=1S/C11H12N2/c1-2-4-10-9(3-1)7-12-11(13-10)8-5-6-8/h1-4,8H,5-7H2,(H,12,13)

InChI 键

XKBBMSIEBMRHJU-UHFFFAOYSA-N

规范 SMILES

C1CC1C2=NCC3=CC=CC=C3N2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。